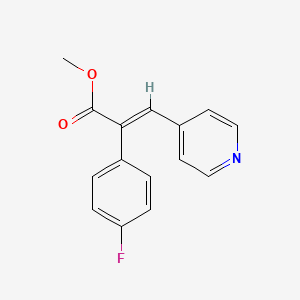![molecular formula C13H16FNO2 B11823959 1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B11823959.png)
1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoro-2-(4-hidroxipiperidin-1-il)fenil)etan-1-ona es un compuesto orgánico sintético con la fórmula molecular C13H16FNO2. Este compuesto presenta un anillo aromático fluorado y una unidad de piperidina, lo que lo hace interesante en varios campos de la investigación científica, incluyendo la química medicinal y la farmacología.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 1-(5-Fluoro-2-(4-hidroxipiperidin-1-il)fenil)etan-1-ona normalmente implica los siguientes pasos:
Materiales de Partida: La síntesis comienza con materiales de partida disponibles comercialmente como el 5-fluoro-2-nitrobenzaldehído y la 4-hidroxipiperidina.
Reducción: El grupo nitro del 5-fluoro-2-nitrobenzaldehído se reduce a una amina utilizando un agente reductor como el hidrógeno gaseoso en presencia de un catalizador de paladio.
Formación del Anillo de Piperidina: La amina se hace reaccionar luego con la 4-hidroxipiperidina en condiciones básicas para formar el anillo de piperidina.
Acilación: El paso final implica la acilación del derivado de piperidina con cloruro de etanoílo para producir 1-(5-Fluoro-2-(4-hidroxipiperidin-1-il)fenil)etan-1-ona.
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y medidas estrictas de control de calidad para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de Reacciones: 1-(5-Fluoro-2-(4-hidroxipiperidin-1-il)fenil)etan-1-ona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un ácido carboxílico.
Reducción: El grupo carbonilo se puede reducir a un alcohol.
Sustitución: El átomo de flúor en el anillo aromático se puede sustituir con otros nucleófilos en condiciones apropiadas.
Reactivos y Condiciones Comunes:
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en medio ácido.
Reducción: Borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales Productos:
Oxidación: Formación de ácido 1-(5-Fluoro-2-(4-hidroxipiperidin-1-il)fenil)etanoico.
Reducción: Formación de 1-(5-Fluoro-2-(4-hidroxipiperidin-1-il)fenil)etanol.
Sustitución: Formación de derivados con diversos sustituyentes que reemplazan al átomo de flúor.
Aplicaciones Científicas De Investigación
1-(5-Fluoro-2-(4-hidroxipiperidin-1-il)fenil)etan-1-ona tiene varias aplicaciones en la investigación científica:
Química Medicinal: Se estudia su potencial como farmacóforo en el diseño de fármacos, particularmente para dirigirse a los trastornos neurológicos.
Estudios Biológicos: Se utiliza en el estudio de las interacciones receptor-ligando debido a sus características estructurales.
Aplicaciones Industriales: Se emplea en la síntesis de moléculas orgánicas más complejas y como intermedio en la producción de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 1-(5-Fluoro-2-(4-hidroxipiperidin-1-il)fenil)etan-1-ona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de piperidina y el anillo aromático fluorado juegan un papel crucial en la unión a estos objetivos, influyendo en las vías biológicas y provocando respuestas fisiológicas específicas.
Compuestos Similares:
- 1-[4-(Piperidin-1-il)fenil]etan-1-ona
- 1-[2-Amino-5-(4-hidroxipiperidin-1-il)fenil]etan-1-ona
Comparación:
- Diferencias Estructurales: La presencia del átomo de flúor en 1-(5-Fluoro-2-(4-hidroxipiperidin-1-il)fenil)etan-1-ona lo distingue de otros compuestos similares, lo que puede alterar su reactividad y propiedades de unión.
- Propiedades Únicas: El átomo de flúor puede mejorar la estabilidad metabólica del compuesto e influir en su perfil farmacocinético, lo que lo hace único en comparación con los análogos no fluorados.
Esta descripción general detallada proporciona una comprensión completa de 1-(5-Fluoro-2-(4-hidroxipiperidin-1-il)fenil)etan-1-ona, que abarca su síntesis, reacciones, aplicaciones y comparaciones con compuestos similares
Comparación Con Compuestos Similares
- 1-[4-(Piperidin-1-yl)phenyl]ethan-1-one
- 1-[2-Amino-5-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one
Comparison:
- Structural Differences: The presence of the fluorine atom in 1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one distinguishes it from other similar compounds, potentially altering its reactivity and binding properties.
- Unique Properties: The fluorine atom can enhance the compound’s metabolic stability and influence its pharmacokinetic profile, making it unique compared to non-fluorinated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C13H16FNO2 |
|---|---|
Peso molecular |
237.27 g/mol |
Nombre IUPAC |
1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C13H16FNO2/c1-9(16)12-8-10(14)2-3-13(12)15-6-4-11(17)5-7-15/h2-3,8,11,17H,4-7H2,1H3 |
Clave InChI |
BNPBXVYZYZCPMK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1)F)N2CCC(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11823889.png)






![rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B11823934.png)

![(R)-5-Benzyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B11823941.png)


